molecular formula C12H10O3 B1399717 2-Cyclopropylbenzofuran-5-carboxylic acid CAS No. 1154060-95-3

2-Cyclopropylbenzofuran-5-carboxylic acid

Cat. No. B1399717
CAS RN: 1154060-95-3
M. Wt: 202.21 g/mol
InChI Key: YYPBWSSCLZPEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylbenzofuran-5-carboxylic acid is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is used for research purposes.

Scientific Research Applications

Organic Synthesis

2-Cyclopropylbenzofuran-5-carboxylic acid: plays a significant role in organic synthesis. It serves as a building block for synthesizing various complex molecules due to its reactive carboxylic acid group, which can undergo reactions such as substitution, elimination, and coupling . This compound can be used to synthesize small molecules, macromolecules, and polymers with potential applications in pharmaceuticals and materials science.

Nanotechnology

In nanotechnology, carboxylic acids like 2-Cyclopropylbenzofuran-5-carboxylic acid are used for surface modification of nanoparticles, including carbon nanotubes and graphene . These modifications enhance the dispersion and incorporation of nanoparticles into polymer matrices, which is crucial for developing advanced nanomaterials with specific properties for medical and engineering applications.

Polymers

2-Cyclopropylbenzofuran-5-carboxylic acid: contributes to the field of polymers, particularly in the synthesis of polyamides and other furan-based polymers . These polymers are valued for their sustainability and potential to replace petroleum-based plastics, offering a greener alternative for the plastics industry.

Medical Field

Benzofuran derivatives, which include compounds like 2-Cyclopropylbenzofuran-5-carboxylic acid , have shown a range of biological activities . They are explored for their potential anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them candidates for drug development and therapeutic applications.

Pharmacy

In pharmacy, 2-Cyclopropylbenzofuran-5-carboxylic acid could be used as a counterion in pharmaceutical salts to modulate the physicochemical properties of drugs . This modification can improve drug solubility, stability, and bioavailability, which is essential for effective medication delivery.

Surface Modification of Nanoparticles

This compound may be involved in the functionalization of nanoparticles to improve biocompatibility and stability . Such surface modifications are critical in biomedical applications, including drug delivery systems and diagnostic tools.

properties

IUPAC Name

2-cyclopropyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)8-3-4-10-9(5-8)6-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPBWSSCLZPEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylbenzofuran-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylbenzofuran-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylbenzofuran-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Cyclopropylbenzofuran-5-carboxylic acid
Reactant of Route 4
2-Cyclopropylbenzofuran-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Cyclopropylbenzofuran-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclopropylbenzofuran-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.